molecular formula C9H13ClN2O2S B8421655 N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide

N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide

Cat. No.: B8421655
M. Wt: 248.73 g/mol
InChI Key: OQNPQCUKASKERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide typically involves the reaction of 4-chlorophenylacetonitrile with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the amino group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-(4-bromophenyl)ethyl)methanesulfonamide
  • N-(2-amino-2-(4-fluorophenyl)ethyl)methanesulfonamide
  • N-(2-amino-2-(4-methylphenyl)ethyl)methanesulfonamide

Uniqueness

N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide

InChI

InChI=1S/C9H13ClN2O2S/c1-15(13,14)12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9,12H,6,11H2,1H3

InChI Key

OQNPQCUKASKERR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl 1-(4-chlorophenyl)-2-(methylsulfonamido)ethylcarbamate (Intermediate 74) (151 mg, 0.43 mmol) was treated with trifluoroacetic acid (2 mL). The solution was stirred for 1 hour at room temperature. The mixture was concentrated under reduced pressure. The crude product was purified by ion exchange chromatography, using an SCX column. The residue was loaded onto the column in methanol and washed with methanol. The desired product was eluted from the column using 2M ammonia in methanol and pure fractions were evaporated to dryness to afford N-(2-amino-2-(4-chlorophenyl)ethyl)methanesulfonamide (93 mg, 86%) as a colourless crystalline solid.
Name
tert-butyl 1-(4-chlorophenyl)-2-(methylsulfonamido)ethylcarbamate
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Intermediate 74
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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